molecular formula C22H20N2O2 B1198577 1-(4-Methoxybenzyl)-2-(4-methoxyphenyl)-1H-benzo[d]imidazole CAS No. 2620-83-9

1-(4-Methoxybenzyl)-2-(4-methoxyphenyl)-1H-benzo[d]imidazole

Cat. No. B1198577
CAS RN: 2620-83-9
M. Wt: 344.4 g/mol
InChI Key: YDUZZETWBAQFAY-UHFFFAOYSA-N
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Description

“1-(4-Methoxybenzyl)-2-(4-methoxyphenyl)-1H-benzo[d]imidazole” is a complex organic compound. It is a derivative of benzimidazole, which is a type of organic compound consisting of a benzene ring fused to an imidazole ring . The “4-Methoxybenzyl” and “4-methoxyphenyl” parts suggest that there are methoxy groups (-OCH3) attached to the benzyl and phenyl rings, respectively .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzimidazole core would provide a rigid, planar structure, while the methoxybenzyl and methoxyphenyl groups would add additional complexity and potentially influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the methoxy groups and the nitrogen atoms in the benzimidazole ring. These could potentially act as sites for further reactions, such as substitutions or additions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzimidazole core could potentially result in a relatively high melting point and low solubility in water, while the methoxy groups could increase its solubility in organic solvents .

Scientific Research Applications

  • Antioxidant Properties : This compound, abbreviated as MBMPB, has been found to interact with bovine serum albumin (BSA) and demonstrates potential antioxidant properties, making it a candidate for biological and pharmaceutical research (Jayabharathi, Thanikachalam, & Jayamoorthy, 2012).

  • Cytotoxicity and Antibacterial Studies : A study synthesizing p-Methoxybenzyl-substituted N-heterocyclic carbene-silver complexes, including compounds related to 1-(4-Methoxybenzyl)-2-(4-methoxyphenyl)-1H-benzo[d]imidazole, reported notable antibacterial activity and cytotoxicity, suggesting its potential in antimicrobial and cancer research (Patil et al., 2010).

  • Corrosion Inhibition : Imidazole derivatives, including those similar to the compound , have been studied for their corrosion inhibition efficiency on mild steel in acidic solutions. These findings have implications for materials science and engineering (Prashanth et al., 2021).

  • Antimicrobial Activity : Certain imidazole derivatives, structurally related to 1-(4-Methoxybenzyl)-2-(4-methoxyphenyl)-1H-benzo[d]imidazole, have shown potential antimicrobial activity, which could be important in the development of new antimicrobial agents (Maheta, Patel, & Naliapara, 2012).

  • Antimycobacterial Activity : Modified imidazole derivatives, similar to the compound , were synthesized and found to exhibit antimycobacterial activity in vitro, suggesting their use in combating mycobacterial infections (Miranda & Gundersen, 2009).

  • Antioxidant Activities in Oxadiazole and Imine Containing 1H-benzimidazoles : A study investigated the antioxidant properties of novel 1H-benzimidazole derivatives, which could be relevant for pharmaceutical applications (Alp et al., 2015).

  • Pharmacokinetic Characteristics : The synthesized compound 2-(4-methoxynaphthalen-1-yl)-1-(4-methoxyphenyl)-1H-phenanthro[9,10-d]imidazole, a related derivative, was characterized for its biological and pharmaceutical importance, indicating potential in medicine (Ramanathan, 2017).

  • Electrochemical Behavior : Research on alkylated 2-(2′-quinolylbenzimidazole) complexes of rhenium (I) including a derivative of 1-(4-Methoxybenzyl)-2-(4-methoxyphenyl)-1H-benzo[d]imidazole, explored their electrochemical behavior, which is valuable in the study of electrochemistry and catalysis (Hanson & Warren, 2018).

  • Ion Sensor Properties : A study evaluated the ion sensor properties of a related imidazole compound for Cu2+ determination in tap water, indicating its utility in environmental monitoring and analysis (Ocak, 2020).

  • Peptide Synthesis : The p-methoxybenzyl ester group, related to the compound , has been used in peptide synthesis, demonstrating its importance in biochemical and pharmaceutical synthesis (Stewart, 1968).

Safety And Hazards

As with any chemical compound, handling “1-(4-Methoxybenzyl)-2-(4-methoxyphenyl)-1H-benzo[d]imidazole” would require appropriate safety precautions. It’s important to use personal protective equipment and follow standard laboratory safety procedures .

Future Directions

The study of benzimidazole derivatives is a vibrant field in medicinal chemistry due to their wide range of biological activities. Future research could potentially explore the biological activity of “1-(4-Methoxybenzyl)-2-(4-methoxyphenyl)-1H-benzo[d]imidazole” and its potential applications in medicine .

properties

IUPAC Name

2-(4-methoxyphenyl)-1-[(4-methoxyphenyl)methyl]benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2/c1-25-18-11-7-16(8-12-18)15-24-21-6-4-3-5-20(21)23-22(24)17-9-13-19(26-2)14-10-17/h3-14H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDUZZETWBAQFAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10353599
Record name 2-(4-Methoxyphenyl)-1-[(4-methoxyphenyl)methyl]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxybenzyl)-2-(4-methoxyphenyl)-1H-benzo[d]imidazole

CAS RN

2620-83-9
Record name 2-(4-Methoxyphenyl)-1-[(4-methoxyphenyl)methyl]-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2620-83-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Methoxyphenyl)-1-[(4-methoxyphenyl)methyl]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a methanol (5 mL) solvent in the presence of NH4Br (362.3 mg, 3.70 mmol), a solution including 1,2-phenylenediamine (100 mg, 0.92 mmol) and p-anisaldehyde (0.11 mL, 0.82 mmol) was stirred at room temperature for 6 hours, and methanol was evaporated therefrom. The residual was distributed between ethyl acetate and water. An organic layer was dried by using MgSO4, filtered, and evaporated. The residual was purified by silica gel column chromatography using hexane and ethyl acetate (3:1) to obtain a solid Compound 116.
Name
Quantity
362.3 mg
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step Two
Quantity
0.11 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four
Yield
38%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
J Jayabharathi, V Thanikachalam… - Journal of Photochemistry …, 2012 - Elsevier
1-(4-Methoxybenzyl)-2-(4-methoxyphenyl)-1H-benzo[d]imidazole (MBMPB) was synthesized and characterized by 1 H NMR, 13 C NMR, Mass and IR spectral analysis. The mutual …
Number of citations: 24 www.sciencedirect.com
LZ Fekri, M Nikpassand, R Maleki - Journal of Molecular Liquids, 2016 - Elsevier
A general synthetic route to benzo[d]imidazoles has been developed using 1,4-diazabicyclo [2.2.2] octanium diacetate as a new bis ionic liquid under thermal and solvent free condition. …
Number of citations: 37 www.sciencedirect.com
LZ Fekri, R Maleki - Journal of Heterocyclic Chemistry, 2017 - Wiley Online Library
KIT‐6 mesoporous silica‐coated magnetite nanoparticles as highly ordered large‐pore nanoparticles supply an environmentally friendly procedure for the synthesis of benzo[d]…
Number of citations: 37 onlinelibrary.wiley.com
LZ Fekri, M Nikpassand, S Shariati… - Journal of …, 2018 - Elsevier
Amino glucose-functionalized silica-coated NiFe 2 O 4 nanoparticles (NiFe 2 O 4 @SiO 2 @amino glucose) were chemically synthesized and characterized by transmission electron …
Number of citations: 64 www.sciencedirect.com
J Romero-Parra, J Mella-Raipan, V Palmieri… - European Journal of …, 2016 - Elsevier
Herein we report the design, synthesis, bioinformatic and biological studies of benzimidazole and benzothiophene derivatives as new cannabinoid receptor ligands. To test the …
Number of citations: 30 www.sciencedirect.com
C Liu, L Ren, W Xu, W Li, Y Zhang, D Zhang - Research on Chemical …, 2023 - Springer
An efficient one-pot synthesis of 1,2-disubstituted benzimidazoles was developed via cyclocondensation starting from o-phenylenediamine with substituted aromatic aldehydes using …
Number of citations: 0 link.springer.com
J Fu, Y Yue, K Liu, S Wang, Y Zhang, Q Su, Q Gu… - Molecular Diversity, 2023 - Springer
Herein, we developed a convenient and efficient method via protonation of p-toluenesulfonic acid promoted cyclocondensation of o-phenylenediamine and aldehydes for selectively …
Number of citations: 1 link.springer.com
RR Ayyad, HM Sakr, KM El-Gamal, IH Eissa… - Der Chemica …, 2017 - academia.edu
A series of novel of 1 and 2-substituted benzimidazoles was synthesized by the reaction of Phenelenediamine with p-hydroxybenzaldehyde. All the synthesized compounds were …
Number of citations: 8 www.academia.edu
P Verma - 2020 - idr-lib.iitbhu.ac.in
Nitrogen and sulphur containing heterocycles such as benzimidazole, benzothiazole and there derivatives occupy an important place in both medicinal and industrial chemistry for …
Number of citations: 0 idr-lib.iitbhu.ac.in
K Dänoun, I Jioui, M Bouhrara… - Current Organic …, 2015 - ingentaconnect.com
We report on synthesis of 1,2-disubstituted benzimidazoles in pure water using nano-structured pyrophosphate Na2CaP2O7. Our findings showed that this heterogeneous catalyst …
Number of citations: 15 www.ingentaconnect.com

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